REACTION_CXSMILES
|
[CH2:1]([CH:3]1[O:5][CH2:4]1)[Cl:2].[C:6]([OH:9])(=[O:8])[CH3:7]>C([O-])(=O)C.[Na+]>[C:6]([O:9][CH2:4][CH:3]([OH:5])[CH2:1][Cl:2])(=[O:8])[CH3:7] |f:2.3|
|
Name
|
|
Quantity
|
187 g
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
ferric chloride
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
138 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
WAIT
|
Details
|
to stand at room temperature for two days
|
Duration
|
2 d
|
Type
|
CUSTOM
|
Details
|
excess acetic acid was then removed in vacuo
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with 200 mL of methylene chloride
|
Type
|
FILTRATION
|
Details
|
filtered through Celite™ (i.e. diatomaceous earth)
|
Type
|
WASH
|
Details
|
The solution was washed with 10% potassium carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over potassium carbonate and sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the methylene chloride in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC(CCl)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 275 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |